Zanapezil Fumarate

Description

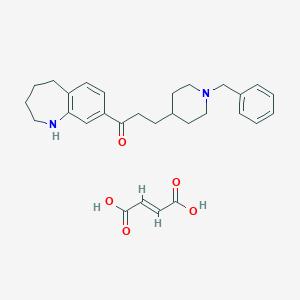

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

142852-51-5 |

|---|---|

Formule moléculaire |

C29H36N2O5 |

Poids moléculaire |

492.6 g/mol |

Nom IUPAC |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C25H32N2O.C4H4O4/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21;5-3(6)1-2-4(7)8/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clé InChI |

CWEHWZPCDBRUNO-WLHGVMLRSA-N |

SMILES isomérique |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Autres numéros CAS |

263248-42-6 |

Synonymes |

3-(1-(phenylmethyl)-4-piperidinyl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate TAK 147 TAK-147 |

Origine du produit |

United States |

Foundational & Exploratory

Zanapezil Fumarate: An Acetylcholinesterase Inhibitor with a Discontinued Development

Kenilworth, NJ – November 13, 2025 – Zanapezil Fumarate (also known as TAK-147) is a selective acetylcholinesterase (AChE) inhibitor that was under investigation by Takeda for the treatment of dementia associated with Alzheimer's disease.[1] The primary mechanism of action of this compound is the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] By blocking this enzyme, this compound was intended to increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive function in patients with Alzheimer's disease.[1]

The development of this compound was discontinued in May 2003.[1] The decision to halt the development was due to a lack of a dose-dependent effect observed in clinical trials, which is a critical factor in determining a drug's efficacy and safety profile.[1]

Intended Mechanism of Action

This compound belongs to the class of N-benzylpiperidines and acts as a reversible inhibitor of acetylcholinesterase.[1] The intended therapeutic effect was to be achieved by selectively acting on the central nervous system to minimize peripheral side effects.[1] The core of its mechanism revolves around the cholinergic hypothesis of Alzheimer's disease, which posits that a deficiency in acetylcholine is a key contributor to the cognitive decline observed in patients.

The proposed signaling pathway for this compound is centered on the modulation of synaptic acetylcholine levels.

Due to the discontinuation of its development at an early stage, detailed public information regarding comprehensive quantitative data, specific experimental protocols, and further elucidated signaling pathways for this compound is not available. The provided information is based on the initial understanding of the drug's intended pharmacological action. For a more in-depth understanding of the broader class of acetylcholinesterase inhibitors, researchers can refer to studies on approved drugs for Alzheimer's disease, such as Donepezil.

References

An In-Depth Technical Guide to the Synthesis of Zanapezil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Zanapezil Fumarate, a potent and selective acetylcholinesterase (AChE) inhibitor. The synthesis involves the strategic coupling of two key heterocyclic cores: a 2,3,4,5-tetrahydro-1H-1-benzazepine and a 1-benzylpiperidine moiety. The central bond-forming step is a regioselective Friedel-Crafts acylation. This document outlines the probable multi-step synthesis, including the preparation of key intermediates, the crucial acylation reaction, and the final salt formation.

Core Synthesis Strategy

The synthesis of Zanapezil can be logically divided into three main stages:

-

Synthesis of the Acylating Agent: Preparation of 3-(1-benzylpiperidin-4-yl)propanoic acid and its subsequent activation to the corresponding acyl chloride.

-

Synthesis of the Benzazepine Core: Preparation of a suitable N-protected 2,3,4,5-tetrahydro-1H-1-benzazepine.

-

Assembly and Final Product Formation: Friedel-Crafts acylation to couple the two fragments, followed by deprotection (if necessary) and formation of the fumarate salt.

A generalized workflow for the synthesis is depicted below.

Experimental Protocols

Stage 1: Synthesis of the Acylating Agent - 3-(1-benzylpiperidin-4-yl)propanoyl chloride

This stage focuses on the preparation of the activated carboxylic acid derivative required for the Friedel-Crafts reaction.

1.1: Synthesis of 3-(1-benzylpiperidin-4-yl)propanoic acid

A plausible route to this intermediate involves the Michael addition of a cyanide source to a vinylpiperidine derivative or the alkylation of a suitable piperidine precursor followed by hydrolysis.

-

Starting Materials: 1-benzyl-4-(2-bromoethyl)piperidine, Sodium Cyanide.

-

Reaction: Nucleophilic substitution of the bromide with cyanide followed by hydrolysis of the resulting nitrile.

-

Protocol:

-

1-benzyl-4-(2-bromoethyl)piperidine is reacted with sodium cyanide in a polar aprotic solvent such as DMSO at an elevated temperature (e.g., 80-100 °C) to yield 3-(1-benzylpiperidin-4-yl)propanenitrile.

-

The resulting nitrile is then subjected to acidic or basic hydrolysis. For example, refluxing with concentrated hydrochloric acid or a solution of sodium hydroxide in ethanol/water will yield 3-(1-benzylpiperidin-4-yl)propanoic acid.

-

The product is isolated by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration and drying.

-

1.2: Formation of 3-(1-benzylpiperidin-4-yl)propanoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride for the Friedel-Crafts acylation.

-

Reagents: 3-(1-benzylpiperidin-4-yl)propanoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

-

Protocol:

-

3-(1-benzylpiperidin-4-yl)propanoic acid is suspended in an inert solvent such as dichloromethane (DCM) or toluene.

-

A slight excess of thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

-

Stage 2: Synthesis of N-Protected 2,3,4,5-tetrahydro-1H-1-benzazepine

The synthesis of the benzazepine core is a critical part of the overall process. A protecting group on the nitrogen is essential for the regioselectivity of the subsequent Friedel-Crafts acylation.

2.1: Synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine

Various methods exist for the synthesis of this heterocyclic core. One common approach is the reductive amination of a suitable keto-ester followed by cyclization.

-

Starting Materials: A suitable ortho-substituted benzene derivative, such as a derivative of 4-phenylbutanoic acid.

-

Protocol (Illustrative):

-

A suitable precursor, such as 4-(2-aminophenyl)butanoic acid, can be cyclized under dehydrating conditions to form the corresponding lactam.

-

Reduction of the lactam with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF would yield 2,3,4,5-tetrahydro-1H-1-benzazepine.

-

2.2: N-Protection of the Benzazepine

Protection of the secondary amine is crucial to prevent side reactions and to direct the Friedel-Crafts acylation to the desired C-8 position. A common protecting group for this purpose is the formyl group.

-

Reagents: 2,3,4,5-tetrahydro-1H-1-benzazepine, Ethyl formate or Acetic anhydride.

-

Protocol:

-

2,3,4,5-tetrahydro-1H-1-benzazepine is dissolved in a suitable solvent.

-

An excess of the protecting group reagent (e.g., ethyl formate) is added.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent and excess reagent are removed under reduced pressure, and the crude N-protected product is purified by crystallization or chromatography.

-

Stage 3: Friedel-Crafts Acylation and Final Product Formation

This stage involves the key bond-forming reaction and the final steps to obtain this compound.

3.1: Friedel-Crafts Acylation

This reaction couples the two prepared fragments to form the core structure of Zanapezil. The acylation is directed to the electron-rich C-8 position of the N-protected benzazepine.

-

Reactants: N-protected 2,3,4,5-tetrahydro-1H-1-benzazepine, 3-(1-benzylpiperidin-4-yl)propanoyl chloride.

-

Catalyst: A Lewis acid, such as Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄).

-

Protocol:

-

The N-protected benzazepine is dissolved in a suitable inert solvent for Friedel-Crafts reactions, such as dichloromethane or nitrobenzene.

-

The Lewis acid catalyst is added portion-wise at a low temperature (e.g., 0 °C).

-

A solution of the acyl chloride in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.

-

The reaction is allowed to stir at low temperature and then gradually warm to room temperature until completion.

-

The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

-

The crude product is then deprotected (e.g., by acid or base hydrolysis of the formyl group) to yield Zanapezil free base.

-

Purification is typically performed by column chromatography.

-

3.2: Formation of this compound

The final step is the formation of the fumarate salt to improve the stability and bioavailability of the drug.

-

Reactants: Zanapezil (free base), Fumaric acid.

-

Protocol:

-

Zanapezil free base is dissolved in a suitable solvent, such as ethanol or isopropanol, with gentle heating.

-

A solution of one equivalent of fumaric acid in the same or a compatible solvent is added to the Zanapezil solution.

-

The mixture is stirred, and the this compound salt will precipitate upon cooling.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

-

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for the key steps in the this compound synthesis. Actual yields and conditions would be subject to optimization in a laboratory or industrial setting.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1.1 Nitrile Hydrolysis | 3-(1-benzylpiperidin-4-yl)propanenitrile | HCl (conc.) | Water/Ethanol | 100 | 12 | ~85 |

| 1.2 Acyl Chloride Formation | 3-(1-benzylpiperidin-4-yl)propanoic acid | SOCl₂ | DCM | 40 | 2 | >95 (crude) |

| 2.2 N-Protection | 2,3,4,5-tetrahydro-1H-1-benzazepine | Ethyl formate | Toluene | 110 | 8 | ~90 |

| 3.1 Friedel-Crafts Acylation | N-formyl-2,3,4,5-tetrahydro-1H-1-benzazepine, 3-(1-benzylpiperidin-4-yl)propanoyl chloride | AlCl₃ | Dichloromethane | 0 to 25 | 6 | ~70 |

| 3.2 Fumarate Salt Formation | Zanapezil (free base), Fumaric acid | - | Ethanol | 60 to 25 | 4 | ~95 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and a simplified representation of Zanapezil's primary mechanism of action.

Zanapezil Fumarate: A Comprehensive Technical Overview

This guide provides an in-depth analysis of the chemical properties, structure, and biological activity of Zanapezil Fumarate, a potent acetylcholinesterase inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

This compound, also known as TAK-147, is the fumarate salt of Zanapezil.[1] Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one;(E)-but-2-enedioic acid | [1] |

| Synonyms | TAK 147, TAK-147 | [1] |

| Molecular Formula | C29H36N2O5 | [1] |

| Molecular Weight | 492.6 g/mol (Computed) | [1] |

| CAS Number | 142852-51-5 | [1] |

Chemical Structure:

This compound consists of the active moiety, Zanapezil, and a fumarate counter-ion. The structure of Zanapezil features a benzylpiperidine group linked to a tetrahydrobenzazepine core.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, methodologies for the closely related compound, Donepezil, provide a likely framework for the synthesis and analysis of Zanapezil.

Synthesis of Donepezil Analogs:

The synthesis of Donepezil and its analogs generally involves a multi-step process. A common route includes the aldol condensation of an indanone derivative with a piperidine derivative.[3]

-

Step 1: Preparation of N-benzylpiperidine-4-carboxaldehyde. This intermediate can be synthesized through the alkylation of ethyl isonipecotate with benzyl bromide, followed by reduction and oxidation.[3]

-

Step 2: Aldol Condensation. The N-benzylpiperidine-4-carboxaldehyde is then reacted with a suitable indanone precursor in the presence of a base to form an unsaturated intermediate.[3]

-

Step 3: Reduction. The double bond in the intermediate is reduced, often through catalytic hydrogenation, to yield the final Donepezil analog.[3]

-

Step 4: Salt Formation. To produce the fumarate salt, the free base would be reacted with fumaric acid in an appropriate solvent.

Analytical Methods:

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Donepezil and its formulations, and a similar approach would be applicable to this compound.

Table 2: Representative HPLC Method for Donepezil Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., Agilent Eclipse Plus C18) | [2] |

| Mobile Phase | Phosphate buffer (0.01M), methanol, and acetonitrile (50:30:20, v/v), pH 2.7 | [2] |

| Detection | UV at 268 nm | [2][4] |

| Flow Rate | 1.0 mL/min | [5] |

| Retention Time | Approximately 5.6 min | [2] |

This method would require validation for the specific analysis of this compound.

Mechanism of Action and Signaling Pathways

Zanapezil is an acetylcholinesterase (AChE) inhibitor.[6] By inhibiting the AChE enzyme, Zanapezil prevents the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is the primary basis for its therapeutic effects in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

The signaling cascade initiated by increased acetylcholine levels, particularly through nicotinic acetylcholine receptors (nAChRs), is believed to contribute to the neuroprotective effects of this class of drugs. While specific signaling studies on Zanapezil are limited, research on the related compound Donepezil suggests the involvement of the PI3K-Akt and MAPK pathways.

References

- 1. This compound | C29H36N2O5 | CID 5282215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. scispace.com [scispace.com]

- 6. This compound - Immunomart [immunomart.com]

An In-Depth Technical Guide to the Pharmacological Profile of Zanapezil Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanapezil Fumarate (TAK-147) is a potent and selective, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Developed for the symptomatic treatment of Alzheimer's disease, Zanapezil's mechanism of action is centered on enhancing cholinergic neurotransmission in the brain. Preclinical studies demonstrated its efficacy in increasing acetylcholine levels and improving cognitive function in animal models. However, the clinical development of Zanapezil was discontinued due to a lack of a clear dose-dependent effect in clinical trials. This guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings, and detailing the experimental methodologies used in its evaluation.

Introduction

Zanapezil, also known by its developmental code TAK-147, is a benzazepine derivative that was investigated by Takeda for the treatment of dementia associated with Alzheimer's disease.[1] The rationale for its development was based on the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes significantly to the cognitive and memory deficits observed in patients. By inhibiting AChE, Zanapezil was designed to increase the synaptic availability of acetylcholine, thereby ameliorating these symptoms. This compound is the fumarate salt form of the active compound Zanapezil.

Mechanism of Action

Zanapezil is a selective and reversible inhibitor of acetylcholinesterase.[1] Its primary pharmacological action is to prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased concentrations of this neurotransmitter and enhanced cholinergic signaling.

Signaling Pathway

The mechanism of action of Zanapezil involves the modulation of the cholinergic signaling pathway. By inhibiting AChE, Zanapezil increases the availability of acetylcholine to bind to both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby enhancing downstream signaling cascades involved in learning and memory.

Pharmacodynamics

Preclinical studies have characterized the in vitro and in vivo pharmacodynamic properties of Zanapezil, often in comparison to Donepezil (E2020), another AChE inhibitor.

In Vitro Enzyme Inhibition

Zanapezil demonstrates potent and selective inhibition of AChE over butyrylcholinesterase (BuChE).

| Compound | AChE IC50 (nM) | Source |

| Zanapezil (TAK-147) | 51.2 | Rat Cerebral Cortex[2] |

| Donepezil (E2020) | 12 | [3] |

| Zanapezil (TAK-147) | 6.7 | [3] |

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity.

In Vivo Effects on Acetylcholine Levels

In vivo microdialysis studies in rats have shown that Zanapezil effectively increases extracellular acetylcholine levels in the brain.

| Compound | Dose (mg/kg, p.o.) | ACh Increase (%) | ED50 (mg/kg) | Source |

| Zanapezil (TAK-147) | 2 | 9.4 | 4.52 | [4] |

| 5 | 106.5 | [4] | ||

| 10 | 50.8 | [4] | ||

| Donepezil (E2020) | 2 | 14.8 | 4.07 | [4] |

| 5 | 76.1 | [4] | ||

| 10 | 120.9 | [4] |

Table 2: Effect of Zanapezil and Donepezil on Extracellular Acetylcholine Levels in the Ventral Hippocampus of Freely Moving Rats. [4]

Zanapezil also demonstrated effects on monoamine neurotransmitter systems, increasing levels of dopamine and serotonin in the ventral hippocampus of rats.[1]

Pharmacokinetics

Pharmacokinetic studies have been conducted in various animal species to characterize the absorption, distribution, metabolism, and excretion of Zanapezil.

| Parameter | Species | Value | Source |

| Brain/Plasma Concentration Ratio | Rat | 7.0 - 20.6 | [1] |

| Brain Concentration (at 3 mg/kg, p.o.) | Rat | 17.1 ± 5.7 ng/g | [5] |

| Donepezil Brain Concentration (at 2.5 mg/kg, p.o.) | Rat | 116.6 ± 9.5 ng/g | [5] |

Table 3: Pharmacokinetic Parameters of Zanapezil.

Preclinical Efficacy

The efficacy of Zanapezil in preclinical models of cognitive impairment has been evaluated. Studies in rats showed that Zanapezil could ameliorate cognitive deficits induced by chronic cerebral hypoperfusion.[1]

Clinical Trials

The clinical development of Zanapezil for the treatment of Alzheimer's disease was discontinued. Reports indicate that this decision was made due to a lack of a discernible dose-dependent effect in clinical trials.[1] Specific quantitative data from these trials are not widely available in the public domain.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The in vitro inhibitory activity of Zanapezil on AChE is typically determined using a modification of the Ellman's method.

Protocol Details: The assay is typically performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), a known concentration of AChE, and the test compound (Zanapezil) or vehicle control. After a pre-incubation period, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, followed by the substrate, acetylthiocholine iodide (ATCI), to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control.

In Vivo Microdialysis for Acetylcholine Measurement

This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Protocol Details: A guide cannula is surgically implanted into the brain region of interest (e.g., the ventral hippocampus) of the animal under anesthesia. Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting dialysate. Baseline samples are collected before the administration of Zanapezil. After drug administration, dialysate samples are collected at regular intervals. The concentration of acetylcholine in the dialysate is then quantified using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Conclusion

This compound is a selective acetylcholinesterase inhibitor that demonstrated promising preclinical activity in enhancing cholinergic neurotransmission and improving cognitive function in animal models. Its high selectivity for AChE and significant brain penetration were notable features. However, the discontinuation of its clinical development due to a lack of a clear dose-response relationship in humans highlights the challenges in translating preclinical findings to clinical efficacy for Alzheimer's disease therapeutics. The pharmacological data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers in the field of neurodegenerative disease and drug development.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. jneurosci.org [jneurosci.org]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

Zanapezil Fumarate binding affinity and selectivity

An In-depth Technical Guide on the Binding Affinity and Selectivity of Zanapezil Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanapezil (formerly known as TAK-147) is a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Developed for the symptomatic treatment of Alzheimer's disease (AD), Zanapezil's mechanism of action is centered on enhancing cholinergic neurotransmission in the brain, a key pathway implicated in memory and cognition that is compromised in AD.[2][3] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, supported by experimental methodologies and visual representations of its mechanism and the techniques used for its characterization.

Binding Affinity and Selectivity Profile

The therapeutic efficacy and safety profile of an acetylcholinesterase inhibitor are largely determined by its binding affinity for AChE and its selectivity over other enzymes and receptors.

Cholinesterase Inhibition

Zanapezil is a highly potent inhibitor of acetylcholinesterase. Its selectivity for AChE over butyrylcholinesterase (BuChE) is a critical feature, as BuChE inhibition is associated with peripheral cholinergic side effects.[4][5]

| Target Enzyme | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| Acetylcholinesterase (AChE) | 12 | ~1800-fold | [6][7] |

| Butyrylcholinesterase (BuChE) | >20,000 | [6] |

Receptor Binding Profile

Zanapezil has been evaluated for its affinity towards various neurotransmitter receptors to determine its potential for off-target effects.

| Receptor Subtype | Binding Affinity (Ki, nM) | Comments | Reference |

| Muscarinic M1 | 234 | Moderate inhibition | [8] |

| Muscarinic M2 | 340 | Moderate inhibition | [8] |

| Nicotinic Receptors | - | Very weak or no inhibition of binding | [1][8][9] |

| Sigma (σ) Receptors | High Affinity | May contribute to neurotrophic effects | [10] |

| Serotonin (5-HT1) | - | Weak activity | [9] |

| Dopamine (D1, D2) | - | No significant activity | [9] |

Experimental Protocols

The quantitative data presented above are derived from established in vitro assays. The following sections detail the typical methodologies employed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.[11][12]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Protocol:

-

Preparation of Reagents: Prepare solutions of acetylcholinesterase, the test compound (this compound) at various concentrations, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, AChE enzyme solution, and the test inhibitor at different concentrations.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine, and DTNB.

-

Measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14][15][16][17]

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. In a competition binding assay, the ability of an unlabeled test compound (this compound) to displace a known high-affinity radioligand from the receptor is quantified. This displacement is proportional to the affinity of the test compound for the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest (e.g., muscarinic M1 receptors).

-

Assay Procedure:

-

In assay tubes or a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-pirenzepine for M1 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

-

Separate the receptor-bound radioligand from the free (unbound) radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value is determined from the resulting competition curve.

-

The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Signaling Pathway

The primary therapeutic effect of Zanapezil is the enhancement of cholinergic signaling, which is crucial for cognitive functions.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholinesterase inhibitors proposed for treating dementia in Alzheimer's disease: selectivity toward human brain acetylcholinesterase compared with butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAK-147, an acetylcholinesterase inhibitor, increases choline acetyltransferase activity in cultured rat septal cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Zanapezil Fumarate: A Technical Guide to In Vitro Acetylcholinesterase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay for Zanapezil Fumarate. Zanapezil, the active moiety, is a potent, selective, and reversible inhibitor of acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This document outlines the mechanism of action, a detailed experimental protocol for assessing its inhibitory activity, and a summary of relevant quantitative data.

Mechanism of Action: Dual-Site Inhibition

Zanapezil exhibits a sophisticated mechanism of action, functioning as a reversible, mixed competitive and noncompetitive inhibitor of acetylcholinesterase.[1] Its inhibitory activity stems from its ability to bind to two key sites within the AChE enzyme: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[2]

-

Catalytic Anionic Site (CAS): This is the primary site of acetylcholine hydrolysis. By interacting with this site, Zanapezil directly competes with the natural substrate, acetylcholine, preventing its breakdown.

-

Peripheral Anionic Site (PAS): Located at the entrance of the enzyme's active site gorge, the PAS is implicated in the allosteric modulation of AChE activity and the binding of amyloid-β peptides, a key factor in Alzheimer's disease pathology. Zanapezil's interaction with the PAS contributes to its noncompetitive inhibition, further enhancing its efficacy.[2]

This dual-binding capability allows Zanapezil to effectively span the active site gorge of the enzyme, leading to potent inhibition and a subsequent increase in acetylcholine levels in the synaptic cleft, which is the therapeutic basis for its use in Alzheimer's disease.[1][3]

Figure 1. Zanapezil's dual-binding mechanism on Acetylcholinesterase.

Quantitative Inhibitory Activity

The potency of Zanapezil (Donepezil) has been quantified in numerous in vitro studies, primarily through the determination of its half-maximal inhibitory concentration (IC50). The data consistently demonstrates high potency and selectivity for AChE over Butyrylcholinesterase (BuChE), a related enzyme.

| Compound | Enzyme Target | IC50 (nM) | Reference |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [4][5] |

| Donepezil | Butyrylcholinesterase (BuChE) | 7400 | [4] |

| TAK-147 (Zanapezil) | Acetylcholinesterase (AChE) | 12 | [4][5] |

| TAK-147 (Zanapezil) | Butyrylcholinesterase (BuChE) | 22000 | [4] |

| Physostigmine | Acetylcholinesterase (AChE) | 0.67 | [5] |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | [5] |

| Tacrine | Acetylcholinesterase (AChE) | 77 | [5] |

Table 1: Comparative in vitro inhibitory activities (IC50) of Zanapezil/Donepezil and other cholinesterase inhibitors.

Experimental Protocol: In Vitro AChE Inhibition Assay

The most widely used method for determining AChE inhibitory activity in vitro is the spectrophotometric assay developed by Ellman et al.[2][6][7] This colorimetric method is reliable, and adaptable for high-throughput screening in a 96-well plate format.

Principle of the Ellman's Method

The assay measures the activity of AChE by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor, such as Zanapezil, reduces the rate of this color change.

Required Materials and Reagents

-

This compound (or other test inhibitors)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Solvent for dissolving the test compound (e.g., DMSO or ethanol)

Step-by-Step Procedure

-

Preparation of Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH accurately.

-

AChE Solution (e.g., 1 U/mL): Dissolve AChE enzyme in the phosphate buffer to the desired concentration.

-

ATCI Solution (14-15 mM): Dissolve acetylthiocholine iodide in deionized water.

-

DTNB Solution (3-10 mM): Dissolve DTNB in the phosphate buffer.

-

Test Compound (Zanapezil) Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., 1 mg/mL in DMSO). From this, create a series of dilutions to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to each well.

-

Add 10 µL of the this compound solution at various concentrations to the sample wells.

-

For the control (100% activity) wells, add 10 µL of the solvent used to dissolve the test compound.

-

Add 10 µL of the AChE enzyme solution to all wells.

-

Mix gently and incubate the plate for 10-15 minutes at 25°C.

-

-

Initiation and Measurement of Reaction:

-

Following incubation, add 10 µL of the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings kinetically (e.g., every 10-15 seconds for 2-5 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes).[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each Zanapezil concentration is calculated using the following formula:

% Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

-

Plot the % Inhibition against the logarithm of the Zanapezil concentration.

-

Determine the IC50 value, which is the concentration of Zanapezil that causes 50% inhibition of AChE activity, by performing a nonlinear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

Figure 2. Experimental workflow for the in vitro AChE inhibition assay.

References

- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Portico [access.portico.org]

- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Properties of Acetylcholinesterase Inhibitors: A Focus on Donepezil

A Note on Zanapezil Fumarate (TAK-147): Initial research indicates that this compound was an investigational acetylcholinesterase inhibitor for the treatment of dementia associated with Alzheimer's disease. However, its development was discontinued, and as a result, publicly available data on its specific neuroprotective properties is limited. This guide will focus on Donepezil, a structurally related and extensively studied compound with well-documented neuroprotective effects, to provide a comprehensive overview of the neuroprotective potential of this class of drugs.

Executive Summary

Donepezil, a reversible and selective inhibitor of acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). Its primary mechanism of action is the potentiation of cholinergic neurotransmission by preventing the breakdown of acetylcholine. However, a growing body of preclinical evidence reveals that Donepezil's therapeutic utility extends beyond symptomatic relief, encompassing significant neuroprotective properties that may modify the course of neurodegenerative processes. This technical guide synthesizes the current understanding of Donepezil's neuroprotective mechanisms, presenting key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The evidence collectively suggests that Donepezil's neuroprotective effects are multifaceted, involving the modulation of amyloid-β (Aβ) toxicity, glutamatergic excitotoxicity, neuroinflammation, and tau pathology through various signaling cascades independent of its primary cholinesterase inhibition.

Core Neuroprotective Mechanisms of Donepezil

Preclinical research has identified several key pathways through which Donepezil exerts its neuroprotective effects. These mechanisms are often independent of its role as an acetylcholinesterase inhibitor and contribute to its potential as a disease-modifying agent.

Attenuation of Amyloid-β (Aβ) Toxicity

Donepezil has been shown to mitigate the neurotoxic effects of Aβ, a hallmark of Alzheimer's disease pathology. Studies indicate that Donepezil can reduce the accumulation and destructive impact of Aβ through various mechanisms.[1] These include decreasing the conversion of amyloid precursor protein (APP) to Aβ, reducing beta-secretase activity involved in Aβ production, and promoting non-amyloidogenic APP processing.[1][2] Furthermore, Donepezil has been observed to increase the ratio of the neuroprotective acetylcholinesterase read-through isoform (AChE-R) to the synaptic isoform (AChE-S), the latter of which is associated with neuronal damage when highly expressed.[1]

Protection Against Glutamate-Induced Excitotoxicity

Excessive glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to excitotoxicity and neuronal death, a common pathway in neurodegenerative diseases. Donepezil has demonstrated a protective role against this process.[3] This neuroprotection is mediated, in part, by the activation of α7 nicotinic acetylcholine receptors (α7nAChRs), which can lead to the downregulation and internalization of NMDA receptors, thereby reducing excitotoxic cell damage.[4] The activation of the Phosphatidylinositol 3-kinase/protein kinase B (PI3K-Akt) signaling pathway is also crucial in this protective effect.[1][2]

Modulation of Neuroinflammation and Tau Pathology

Neuroinflammation is a critical component of AD pathogenesis. Donepezil has been shown to suppress the inflammatory activation of microglial cells, the resident immune cells of the brain.[1] This includes reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and inhibiting the gene expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and TNF-α.[1] Additionally, in a mouse model with a P301S tau mutation, Donepezil was found to ameliorate neuroinflammation, synaptic loss, neuronal loss, and decrease tau insolubility and phosphorylation.[3]

Quantitative Data from Preclinical Neuroprotection Studies

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of Donepezil.

Table 1: In Vitro Neuroprotection Against Aβ-Induced Toxicity

| Cell Type | Neurotoxin | Donepezil Concentration (µM) | Endpoint Measured | % Neuroprotection / Effect | Reference |

| Rat Septal Neurons | Aβ | 0.1, 1, 10 | LDH Efflux | 9.4%, 17.4%, 22.5% reduction respectively | [3] |

| PC12 Cells | Aβ₂₅₋₃₅ (20 µM) | 5, 10, 20, 50 | Cell Viability (MTT assay) | Dose-dependent increase in viability | [5] |

Table 2: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

| Cell Type | Neurotoxin | Donepezil Concentration (µM) | Endpoint Measured | % Neuroprotection / Effect | Reference |

| Rat Cortical Neurons | Glutamate (30 µM) | 10 | Cell Viability | Significant increase in viability | [4] |

| Rat Cortical Neurons | Glutamate (30 µM) | 10 | Caspase-3 Activation | Significant prevention of activation | [4] |

| Rat Cortical Neurons | Glutamate (30 µM) | 10 | Intracellular Ca²⁺ Influx | Significant reduction | [4] |

Experimental Protocols

In Vitro Model of Aβ-Induced Neurotoxicity in PC12 Cells

-

Cell Culture: PC12 cells are cultured under standard conditions.

-

Induction of Neurotoxicity: Cells are treated with Aβ₂₅₋₃₅ at a concentration of 20 µmol/L to induce neurotoxicity.[5]

-

Donepezil Treatment: To assess neuroprotective effects, cells are pre-treated with Donepezil at concentrations ranging from 5 to 50 µmol/L prior to the addition of Aβ₂₅₋₃₅.[5]

-

Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Assessment of Cell Damage: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage.[5]

In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

-

Primary Neuron Culture: Primary cortical neurons are isolated from rat embryos and cultured.

-

Donepezil Pre-treatment: Neuronal cultures are pre-incubated with Donepezil (e.g., 10 µM) for 48 hours.[4]

-

Induction of Excitotoxicity: Neurons are exposed to glutamate (e.g., 30 µM) for 24 hours to induce neuronal death.[4]

-

Quantification of Cell Damage: Neuronal cell damage is quantified by measuring the amount of LDH released into the culture medium.

-

Measurement of Intracellular Calcium: The fluorescent Ca²⁺ indicator Fura-2 is used to measure glutamate-mediated increases in intracellular calcium concentrations.[4]

-

Caspase-3 Activity Assay: Caspase-3-like enzyme activity is measured using a spectrophotometric assay to assess apoptosis.[4]

Visualization of Signaling Pathways and Workflows

Signaling Pathways in Donepezil-Mediated Neuroprotection

Caption: Key signaling pathways activated by Donepezil leading to neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: A generalized workflow for assessing Donepezil's neuroprotective effects in vitro.

Conclusion

References

- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Profile of Zanapezil Fumarate in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Zanapezil Fumarate, with a focus on its active moiety, donepezil, in key animal models used in preclinical research. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of donepezil, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Profile

Donepezil exhibits linear and dose-proportional pharmacokinetics in animal models and humans.[1] It is readily absorbed and effectively crosses the blood-brain barrier, a critical characteristic for its therapeutic action in Alzheimer's disease.[2][3]

Absorption and Distribution

Following oral administration in rats, peak concentration of donepezil in the brain is achieved approximately two hours post-dose.[2][3] Intravenous administration in rats shows rapid distribution to the heart and lungs, with concentration-time profiles similar to those observed in plasma.[3] Substantial distribution is also seen in the liver, adrenal glands, and heart.[2][3]

Species-specific differences in plasma protein binding have been noted, with binding being higher in humans (88%) compared to rats and dogs (74%).[2][3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of donepezil in various animal models.

| Parameter | Species/Sex | Administration Route | Dose | Value | Reference |

| Tmax (Time to Peak Concentration) | Rat | Oral | Not Specified | ~2 hours (Brain) | [2][3] |

| Human | Oral | 2.0 - 6.0 mg | ~4 hours (Plasma) | [1][2] | |

| Cmax (Peak Concentration) | Rat | 30-min IV Infusion | 1.25 mg/kg | 9.38 ng/mL (DMDon) | [4] |

| Rat | 30-min IV Infusion | 2.5 mg/kg | 13.3 ng/mL (DMDon) | [4] | |

| t1/2 (Half-life) | Human | Oral | 2.0 - 6.0 mg | ~80 hours | [2] |

| Total Plasma Clearance (ClP(total)) | Male Rat | Intravenous | Not Specified | 78.6 ml/min/kg | [5] |

| Female Rat | Intravenous | Not Specified | 29.5 ml/min/kg | [5] | |

| Dog | Intravenous | Not Specified | 88.3 ml/min/kg | [5] | |

| Male Rat | Oral | Not Specified | 140 ml/min/kg | [5] | |

| Dog | Oral | Not Specified | 105 ml/min/kg | [5] | |

| Human | Oral | Not Specified | 2.35 ml/min/kg | [5] | |

| Intrinsic Clearance (Cl(int)) (in vitro) | Male Rat | Liver Microsomes | - | 33.7 µl/min/mg | [5] |

| Female Rat | Liver Microsomes | - | 13.4 µl/min/mg | [5] | |

| Dog | Liver Microsomes | - | 37.0 µl/min/mg | [5] | |

| Human | Liver Microsomes | - | 6.35 µl/min/mg | [5] |

Note: Cmax for the major active metabolite, 6-O-desmethyl donepezil (DMDon), was reported in this study.

Metabolism

Donepezil is extensively metabolized, primarily in the liver.[2][3] The metabolic profile of donepezil in rats is considered to be comparable to that in humans, making the rat a reliable model for metabolic studies.[6]

Metabolic Pathways

The primary metabolic pathways for donepezil include:

-

Hydroxylation: Occurs at various positions on the molecule.[6][7]

-

N-oxidation: A less prominent, but identified pathway.[6][7][8]

-

Glucuronidation and Sulfation: These are secondary conjugation reactions of the primary metabolites.[6]

In rats, a total of 50 metabolites have been identified, with 23 of those being newly characterized in a recent study.[6] The most abundant metabolites found in different matrices in rats are:

-

Urine: N-Desbenzyldonepezil (M4), 6-O-desmethyldonepezil (M1a), 5-O-desmethyldonepezil (M1b), didesmethyldonepezil (M5), and another metabolite designated as M3.[6]

-

Feces: Didesmethyldonepezil (M5), 6-O-desmethyldonepezil (M1a), N-desbenzyldonepezil (M4), 5-O-desmethyldonepezil (M1b), and several hydroxylated derivatives.[6]

-

Liver: N-Desbenzyldonepezil (M4) and 5-O-desmethyldonepezil (M1b).[6]

The cytochrome P450 isoenzymes CYP3A4 and CYP2D6 have been identified as the primary enzymes responsible for donepezil metabolism in human liver microsomes.[2][8]

Caption: Major metabolic pathways of Donepezil.

Experimental Protocols

This section outlines the methodologies employed in key pharmacokinetic and metabolism studies of donepezil in animal models.

In Vivo Metabolism Study in Rats

-

Objective: To characterize the in vivo metabolites of donepezil.

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single oral dose of donepezil (30 mg/kg).[6]

-

Sample Collection: Urine, feces, and liver samples were collected post-administration.[6]

-

Sample Preparation: Fecal samples were homogenized. Urine, fecal homogenates, and liver samples were prepared for analysis.

-

Analytical Method: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was used for the analysis of metabolites.[6]

-

Data Analysis: The acquired data was processed using molecular networking and multivariate data analysis to identify and characterize the metabolites.[6]

Caption: Workflow for in vivo metabolism study in rats.

In Vitro Metabolism Study

-

Objective: To investigate the in vitro metabolism of donepezil and identify the enzymes involved.

-

System: Liver microsomes from male and female rats, dogs, and humans.[5]

-

Methodology:

-

Incubation of ¹⁴C-labeled donepezil with liver microsomes in the presence of necessary cofactors (e.g., NADPH).

-

Analysis of the incubation mixture to identify and quantify the metabolites formed.

-

Determination of the intrinsic clearance (Cl(int)) from the rate of disappearance of the parent drug.[5]

-

-

Analytical Techniques: High-performance liquid chromatography (HPLC) and other chromatographic techniques are typically used for separation and quantification.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rats

-

Objective: To establish a relationship between the pharmacokinetics of donepezil and its pharmacodynamic effect (acetylcholine levels).[4]

-

Animal Model: Rats.

-

Methodology:

-

Simultaneous measurement of donepezil plasma concentrations and acetylcholine levels in the cerebral hippocampus using microdialysis.[4]

-

Administration of donepezil via a 30-minute intravenous infusion at different doses (e.g., 1.25 and 2.5 mg/kg).[4]

-

Development of a PK/PD model, often a two-compartment PK model linked to an indirect response model for the pharmacodynamic effect.[4][9]

-

-

Significance: These models can be used to simulate and predict the drug's effect under different dosing regimens or in altered physiological states.[4][9]

Caption: Workflow for PK/PD modeling in rats.

Conclusion

The pharmacokinetic and metabolic profiles of this compound's active ingredient, donepezil, have been extensively characterized in various animal models. These studies reveal linear pharmacokinetics, extensive hepatic metabolism, and species-specific differences in clearance and plasma protein binding. The rat has been established as a suitable model for metabolic studies due to the similarity of its metabolic pathways to those in humans. The detailed understanding of donepezil's ADME properties in these preclinical models is crucial for the interpretation of efficacy and safety data and for the successful clinical development of this compound.

References

- 1. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

Zanapezil Fumarate: An In-Depth Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of Zanapezil Fumarate (TAK-147) was discontinued by Takeda in May 2003 due to a lack of a dose-dependent effect in clinical trials.[1] This document summarizes the available preclinical data and the scientific rationale behind its investigation as a potential therapeutic agent for Alzheimer's disease.

Introduction

This compound (TAK-147) is a selective, reversible acetylcholinesterase (AChE) inhibitor that was under investigation by Takeda for the treatment of dementia associated with Alzheimer's disease.[1] As a member of the N-benzylpiperidine class of compounds, Zanapezil was designed to enhance cholinergic neurotransmission in the brain, a key therapeutic strategy for Alzheimer's disease. The rationale for its development was based on the cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels in the brain contributes significantly to the cognitive deficits observed in Alzheimer's patients.[2][3] Zanapezil was expected to act selectively on the central nervous system, thereby minimizing peripheral side effects.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[1][3] By inhibiting AChE, Zanapezil increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[3] This enhanced cholinergic activity was hypothesized to improve cognitive functions such as memory and learning.

Beyond its primary action as an AChE inhibitor, preclinical studies suggested that Zanapezil might also modulate monoaminergic systems.[4][5] Specifically, studies in rats indicated that Zanapezil could increase the levels of dopamine and serotonin in the ventral hippocampus.[4][5] This suggests a broader neurochemical profile that could potentially contribute to its therapeutic effects. The N-benzylpiperidine scaffold, a core component of Zanapezil's structure, is known to be a versatile motif in drug discovery, often facilitating crucial interactions with biological targets.[6][7]

Preclinical Data

The therapeutic potential of this compound was primarily investigated in preclinical studies, with a focus on its effects on neurochemistry and cerebral blood flow in rodent models. These studies often used Donepezil (E2020), an established AChE inhibitor, as a comparator.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: Effect of Zanapezil (TAK-147) and Donepezil (E2020) on Extracellular Acetylcholine Levels in the Ventral Hippocampus of Freely Moving Rats [8][9]

| Drug | Dose (mg/kg, p.o.) | % Increase in ACh Level |

| Zanapezil (TAK-147) | 2 | 9.4% |

| 5 | 106.5% | |

| 10 | 50.8% | |

| Donepezil (E2020) | 2 | 14.8% |

| 5 | 76.1% | |

| 10 | 120.9% |

Table 2: ED50 Values for Acetylcholine Increasing Effect in the Ventral Hippocampus of Rats [8][9]

| Drug | ED50 (mg/kg) | 95% Confidence Interval |

| Zanapezil (TAK-147) | 4.52 | 1.43 - 14.29 |

| Donepezil (E2020) | 4.07 | 1.77 - 9.37 |

Table 3: Effect of Chronic Administration (21 days, 2 mg/kg, p.o.) of Zanapezil (TAK-147) and Donepezil (E2020) on Neurotransmitter Levels in the Ventral Hippocampus of Rats (Prior to Last Dose) [4][5]

| Neurotransmitter | Zanapezil (TAK-147) | Donepezil (E2020) |

| Acetylcholine (ACh) | Increased | - |

| Epinephrine (Epi) | Increased | Increased |

| Dopamine (DA) | Increased | Increased |

| Serotonin (5-HT) | Increased | - |

| 3-methoxy-4-hydroxyphenylglycol (MHPG) | - | Increased |

Table 4: Effect of Zanapezil (TAK-147) and Donepezil (E2020) on Blood Flow in the Ventral Hippocampus of Rats (5 mg/kg, p.o.) [8][9]

| Drug | Effect on Blood Flow |

| Zanapezil (TAK-147) | No significant change |

| Donepezil (E2020) | Biphasic increase |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the available literature, the following outlines the general methodologies employed.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique was used to measure extracellular levels of acetylcholine and monoamines in the ventral hippocampus of freely moving rats.[10]

General Protocol:

-

Animal Preparation: Male Wistar rats were housed under standard laboratory conditions.

-

Guide Cannula Implantation: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the ventral hippocampus.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe was inserted through the guide cannula.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate Collection: Dialysate samples were collected at regular intervals before and after drug administration.

-

Neurochemical Analysis: The concentrations of acetylcholine and monoamines in the dialysate were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[11]

Laser Doppler Flowmetry for Cerebral Blood Flow Measurement

This method was utilized to assess changes in regional cerebral blood flow in the ventral hippocampus of rats.[12]

General Protocol:

-

Animal Preparation: Anesthesia was induced in male Wistar rats.

-

Surgical Procedure: A small area of the skull overlying the ventral hippocampus was thinned or a craniotomy was performed to expose the brain surface.[12]

-

Probe Placement: A Laser Doppler flowmetry probe was positioned over the target brain region.[1]

-

Blood Flow Monitoring: Continuous real-time measurements of relative cerebral blood flow were recorded before and after the oral administration of the test compounds.[8]

-

Data Analysis: Changes in blood flow were quantified and compared between treatment groups.

Visualizations

Signaling Pathway

References

- 1. Periorbital Placement of a Laser Doppler Probe for Cerebral Blood Flow Monitoring Prior to Middle Cerebral Artery Occlusion in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibition in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metrotechinstitute.org [metrotechinstitute.org]

- 4. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of oral administration of zanapezil (TAK-147) for 21 days on acetylcholine and monoamines levels in the ventral hippocampus of freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

- 9. Comparison of the effect of TAK-147 (zanapezil) and E-2020 (donepezil) on extracellular acetylcholine level and blood flow in the ventral hippocampus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laser Doppler Flowmetry to Measure Changes in Cerebral Blood Flow | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Zanapezil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zanapezil Fumarate, a compound investigated for its potential therapeutic applications. This document collates available data on its chemical properties, mechanism of action, and relevant experimental contexts.

Core Compound Data

This compound is the fumarate salt of Zanapezil. Key quantitative data for Zanapezil and its fumarate salt are summarized below.

| Property | This compound | Zanapezil (Parent Compound) |

| Molecular Formula | C₂₉H₃₆N₂O₅ | C₂₅H₃₂N₂O |

| Molecular Weight | 492.6 g/mol [1] | 376.5 g/mol [2] |

| CAS Number | 142852-51-5[1] | 142852-50-4[2] |

| Synonyms | TAK-147[1] | - |

Mechanism of Action: Acetylcholinesterase Inhibition

Zanapezil is an acetylcholinesterase (AChE) inhibitor.[3] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Zanapezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The intended action of Zanapezil was to selectively target central nervous system AChE to improve cognitive function with fewer peripheral side effects.[1]

Development of Zanapezil was discontinued in 2003 due to a lack of observed dose-dependent effects in clinical trials.[1]

Signaling Pathway for Acetylcholinesterase Inhibition

The following diagram illustrates the general signaling pathway affected by an acetylcholinesterase inhibitor like Zanapezil.

Caption: Mechanism of Acetylcholinesterase Inhibition by Zanapezil.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely available in published literature. However, based on its mechanism of action as an AChE inhibitor, standard assays used for similar compounds, such as Donepezil, can be described.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a common colorimetric method to determine the inhibitory activity of a compound on acetylcholinesterase.

Objective: To quantify the in vitro potency of a test compound (e.g., Zanapezil) in inhibiting acetylcholinesterase activity.

Principle: The assay is based on the Ellman's method, where acetylthiocholine is used as a substrate for AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials:

-

Human recombinant acetylcholinesterase

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test compound.

-

Include a positive control (a known AChE inhibitor) and a negative control (solvent vehicle).

-

Add the AChE enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the ATCI substrate solution to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for an in vitro AChE inhibition assay.

Caption: Workflow for an In Vitro Acetylcholinesterase Inhibition Assay.

References

Zanapezil Fumarate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability studies essential for the characterization of Zanapezil Fumarate. This document outlines the requisite experimental protocols and data presentation formats crucial for regulatory submissions and advancing drug development.

Disclaimer: Publicly available quantitative solubility and stability data for this compound is limited. The data presented in the following tables are illustrative examples based on typical results for similar pharmaceutical compounds and are intended to serve as a template for data presentation.

This compound: An Overview

Zanapezil, an acetylcholinesterase (AChE) inhibitor, has been investigated for its potential in treating Alzheimer's disease.[1][2] Its fumarate salt, this compound, is the form often utilized in pharmaceutical development.[3] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for formulation development, manufacturing, and ensuring the safety and efficacy of the final drug product.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections and tables outline the necessary solubility studies.

Aqueous Solubility

Aqueous solubility is a fundamental parameter that influences drug dissolution and absorption.

Table 1: Illustrative Aqueous Solubility of this compound

| Parameter | Illustrative Value |

| Water Solubility | 1.2 mg/mL |

| Buffer pH 4.5 | 5.8 mg/mL |

| Buffer pH 6.8 | 0.9 mg/mL |

| FaSSIF (pH 6.5) | 2.5 mg/mL |

| FeSSIF (pH 5.0) | 7.1 mg/mL |

Solubility in Organic Solvents

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents

| Solvent | Illustrative Solubility (mg/mL) |

| Methanol | 25.4 |

| Ethanol | 15.2 |

| Acetonitrile | 8.7 |

| Dichloromethane | 1.5 |

| Ethyl Acetate | 0.3 |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[4][5]

Table 3: Illustrative Summary of Forced Degradation Studies for this compound

| Stress Condition | Condition Details | Illustrative % Degradation | Key Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 12.5% | ZP-H1, ZP-H2 |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 28.3% | ZP-B1, ZP-B2, ZP-B3 |

| Oxidative Degradation | 3% H₂O₂ at RT for 24h | 18.7% | ZP-O1, ZP-O2 |

| Thermal Degradation | 80°C for 48h | 5.2% | ZP-T1 |

| Photolytic Degradation (Solid) | ICH Q1B Option 2 (1.2 million lux hours) | 2.1% | ZP-P1 |

| Photolytic Degradation (Solution) | ICH Q1B Option 2 (200 watt hours/square meter) | 4.5% | ZP-P2 |

Long-Term Stability

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the drug substance.

Table 4: Illustrative Long-Term Stability Data for this compound (25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | No Change | 99.6 | 0.21 |

| 6 | No Change | 99.5 | 0.28 |

| 12 | No Change | 99.2 | 0.45 |

| 24 | No Change | 98.7 | 0.78 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results.

Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in various media.

Methodology:

-

Preparation of Solutions: Prepare saturated solutions of this compound in the selected solvents (water, buffers, organic solvents).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the sample through a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid drug substance.

-

Stress Application: Expose the samples to the defined stress conditions for a specified duration.

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic solutions to prevent further degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from its degradation products. A photodiode array (PDA) detector is often used to assess peak purity.

Visualizations

Diagrams are provided to illustrate key processes and pathways.

Caption: Experimental workflows for solubility and stability testing.

Caption: Potential degradation pathways of this compound.

Caption: Simplified signaling pathway of Zanapezil's mechanism of action.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Zanapezil | C25H32N2O | CID 198752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C29H36N2O5 | CID 5282215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Donepezil in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of Donepezil, a cornerstone therapy for Alzheimer's disease, within various neurodegenerative disease models. This document details the molecular mechanisms, summarizes key quantitative preclinical data, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action and Primary Target

Donepezil hydrochloride, a piperidine derivative, is a centrally-acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its primary mechanism of action is the inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[1] This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent deficit in cholinergic neurotransmission.[2]

Donepezil exhibits a high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme found in the body.[3] PET imaging studies in patients with Alzheimer's disease have demonstrated target engagement, with a 10 mg dose of Donepezil resulting in approximately 35% inhibition of brain AChE.

Quantitative Data from Preclinical Neurodegenerative Models

The neuroprotective and disease-modifying potential of Donepezil has been investigated in a variety of preclinical models. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Inhibition of Acetylcholinesterase

| Compound | Target | IC50 | Source |

| Donepezil | Acetylcholinesterase (AChE) | 187 nM | [3] |

| Compound (4) (novel benzamide derivative) | Acetylcholinesterase (AChE) | 0.14 ± 0.03 nM | [3] |

Table 2: Effects of Donepezil on Amyloid-β (Aβ) Pathology

| Model | Treatment | Endpoint | Result | Source |